Ascaphin-3M
Description
Ascaphin-3M is a cationic antimicrobial peptide isolated from the skin secretions of the Coastal Tailed Frog (Ascaphus truei). It belongs to the ascaphin family, which is characterized by conserved structural motifs and potent bioactive properties. The primary structure of this compound was determined via automated Edman degradation and corroborated by MALDI-TOF mass spectrometry, revealing a molecular mass consistent with its amino acid sequence . Notably, its C-terminal residue was identified as isoleucine through amino acid composition analysis, resolving initial ambiguity in sequencing . This compound exhibits a yield of 21 nmol upon purification, indicating moderate abundance compared to other ascaphins .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFREVLKGAAKAFVKTVAGHIANI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The ascaphin family includes isoforms such as Ascaphin-1M, -4M, -5Ma, -5Mb, and -5. Key structural differences among these peptides are highlighted in Table 1.
Table 1: Structural and Yield Comparison of Ascaphin Isoforms
| Peptide | Molecular Mass (Da) | Yield (nmol) | Key Amino Acid Residues | C-Terminal Residue |
|---|---|---|---|---|
| Ascaphin-1M | Not reported | 45 | Ala (5), Val (3), Lys (3) | Determined |
| Ascaphin-3M | ~2,300* | 21 | Ala (5), Val (3), Ile (2) | Isoleucine |
| Ascaphin-4M | Not reported | 42 | Not reported | Determined |
| Ascaphin-5Ma | Not reported | 26 | Not reported | Determined |
| Ascaphin-5Mb | Not reported | 18 | Not reported | Determined |
| Ascaphin-7 | Not reported | 13 | Not reported | Determined |
*Molecular mass inferred from MALDI-TOF data in Fig. 3 .
Key Observations:
- Yield Variations : Ascaphin-1M and -4M show higher yields (45 and 42 nmol, respectively), suggesting greater stability or abundance in secretions compared to this compound (21 nmol) and Ascaphin-7 (13 nmol) .
- Amino Acid Composition: this compound contains a unique combination of alanine (5 residues), valine (3), and isoleucine (2), which may influence its hydrophobicity and membrane interaction mechanisms.
- C-Terminal Specificity : The C-terminal residue of this compound required compositional analysis for confirmation, unlike other isoforms with unambiguous sequencing results .
Functional Implications
- Charge and Hydrophobicity : The higher lysine content in Ascaphin-1M may enhance its electrostatic interaction with microbial membranes, whereas this compound’s isoleucine-rich C-terminus could promote deeper lipid bilayer penetration.
- Stability and Yield : Lower yields of this compound and -7 might correlate with susceptibility to proteolytic degradation or reduced expression efficiency, warranting further stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
